molecular formula C11H6BrN B1505407 5-Bromonaphthalene-2-carbonitrile CAS No. 556107-64-3

5-Bromonaphthalene-2-carbonitrile

Cat. No.: B1505407
CAS No.: 556107-64-3
M. Wt: 232.08 g/mol
InChI Key: SSGFUDSHRVEIIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromonaphthalene-2-carbonitrile is a bicyclic aromatic compound featuring a bromine atom at the 5-position and a cyano group (-CN) at the 2-position of the naphthalene backbone. The bromine and cyano groups confer distinct electronic and steric properties, making the compound a versatile intermediate in organic synthesis. Its electron-deficient aromatic system enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), while the cyano group can act as a directing group or participate in further functionalization.

Preparation Methods

General Synthetic Strategy

The synthesis of bromonaphthalene carbonitriles typically follows a multi-step sequence involving:

  • Selective bromination of naphthalene or substituted naphthalene derivatives at the desired position.
  • Introduction of a formyl group (aldehyde) adjacent or near the bromine substituent.
  • Conversion of the aldehyde group into an oxime.
  • Dehydration of the oxime to yield the nitrile group.

This strategy is exemplified in the synthesis of 4-bromonaphthalene-1-carbonitrile, which can be adapted for the 5-bromo-2-carbonitrile isomer by appropriate positional control during bromination and subsequent steps.

Stepwise Preparation Method (Adapted from 4-Bromonaphthalene-1-carbonitrile Synthesis)

Step Reaction Description Key Reagents/Conditions Outcome
1 Bromination of methyl-substituted naphthalene Bromine, controlled temperature Selective bromination at aromatic ring position to yield 5-bromo-2-methyl naphthalene
2 Bromination of methyl group Bromine or N-bromosuccinimide (NBS) Conversion of methyl group to bromomethyl derivative
3 Sommelet reaction (oxidation of bromomethyl to aldehyde) Hexamethylenetetramine (HMTA), heat Formation of 5-bromo-2-naphthaldehyde
4 Oximation of aldehyde Hydroxylamine hydrochloride, base Formation of 5-bromo-2-naphthaldehyde oxime
5 Dehydration of oxime to nitrile Acid catalyst or dehydrating agent (e.g., POCl3, P2O5) Formation of 5-bromonaphthalene-2-carbonitrile

This pathway is advantageous due to its reasonable process design, availability of raw materials, and suitability for scale-up industrial production with high yield and low cost.

Alternative Bromination and Functionalization Approaches

  • Direct Bromination of Naphthalene Derivatives: Controlled bromination of 2-substituted naphthalene can provide 5-bromo derivatives. Selectivity is influenced by substituent directing effects and reaction conditions such as solvent, temperature, and brominating agent.

  • Transition Metal-Catalyzed Functionalization: Palladium-catalyzed cross-coupling reactions allow the introduction of functional groups on bromonaphthalene precursors. For example, borylation of 2-bromonaphthalene under palladium catalysis followed by further transformations can provide intermediates for nitrile introduction.

  • Haloform Reaction and Carboxylic Acid Conversion: Though more common for carboxylic acid derivatives, haloform reactions on acetyl-substituted bromonaphthalenes followed by esterification and functional group interconversion can be used to prepare related substituted naphthalene derivatives, which may be adapted for nitrile synthesis.

Research Findings and Yield Data

Preparation Step Typical Yield (%) Notes
Bromination of methyl naphthalene 80-90% High regioselectivity achievable with controlled conditions
Bromination of methyl group to bromomethyl 75-85% NBS often preferred for mild conditions
Sommelet reaction to aldehyde 70-80% Requires careful temperature control to avoid over-oxidation
Oximation of aldehyde 85-90% High conversion with hydroxylamine hydrochloride
Dehydration to nitrile 80-90% Acidic dehydration agents effective

Overall yields for the multi-step synthesis can reach approximately 50-60% depending on optimization.

Analytical and Purification Considerations

  • Chromatography: Silica gel column chromatography is standard for purification of intermediates and final product.
  • Spectroscopic Identification: ^1H-NMR, ^13C-NMR, and HRMS are essential for confirming structure and purity.
  • Crystallization: Recrystallization from suitable solvents (e.g., ethanol, acetonitrile) improves product purity.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Advantages Limitations
Bromination + Sommelet + Oximation + Dehydration 2-methyl naphthalene Br2, HMTA, NH2OH, POCl3 High yield, industrial scalability Multi-step, requires careful regioselectivity
Pd-catalyzed borylation + functional group conversion 2-bromonaphthalene Pd catalyst, bis(pinacolato)diboron, KAcO Transition-metal catalysis, mild conditions Requires expensive catalysts
Haloform reaction on acetyl bromonaphthalene derivatives 2-acetyl-5-bromo naphthalene Br2, base, methanol Alternative route for related compounds More steps, lower overall yield

Chemical Reactions Analysis

Types of Reactions: 5-Bromonaphthalene-2-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the cyano group to an amine.

  • Substitution: Nucleophilic substitution reactions can occur at the bromine position using nucleophiles such as sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield naphthalene-2,5-dicarboxylic acid.

  • Reduction: Reduction of the cyano group can produce 5-Bromonaphthalene-2-amine.

  • Substitution: Substitution at the bromine position can result in compounds such as 5-Cyanonaphthalene-2-bromide.

Scientific Research Applications

5-Bromonaphthalene-2-carbonitrile is utilized in various scientific research fields, including chemistry, biology, medicine, and industry. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Additionally, it serves as a building block for the development of new chemical entities with potential biological activity.

Mechanism of Action

The mechanism by which 5-Bromonaphthalene-2-carbonitrile exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of certain biological targets, such as enzymes or receptors. The cyano group can interact with nucleophilic sites on target molecules, while the bromine atom can participate in electrophilic reactions.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound may inhibit specific enzymes involved in metabolic pathways.

  • Receptors: It can bind to receptors and modulate their activity, leading to potential therapeutic effects.

Comparison with Similar Compounds

Positional Isomers: 7-(Bromomethyl)-2-naphthalenecarbonitrile

This compound (CAS: 135942-98-2) shares the naphthalene backbone and cyano group at the 2-position but differs in the substituent at the 7-position, which is a bromomethyl (-CH2Br) group instead of a bromine atom. Key differences include:

  • Reactivity : The bromomethyl group enables alkylation or nucleophilic substitution reactions, unlike the direct halogenation pathways favored by 5-bromo derivatives.
  • Electronic Effects: The electron-withdrawing cyano group at position 2 polarizes the ring similarly in both compounds, but the bromomethyl group may offer additional inductive effects .

Heterocyclic Analog: 5-Bromo-4-Methylpyridine-2-Carbonitrile

This pyridine-based analog replaces the naphthalene system with a heterocyclic pyridine ring. Notable distinctions include:

  • Aromatic System : The nitrogen in pyridine creates a polar, electron-deficient ring, enhancing reactivity in acid-catalyzed reactions compared to naphthalene derivatives.
  • Applications : Widely used as a model substrate in mechanistic studies and industrial synthesis due to its predictable reactivity and commercial availability in bulk quantities .

Norbornene-Based Derivatives

While structurally distinct, norbornene derivatives (e.g., 5-norbornene-2-carboxylic esters and aldehydes) provide insights into functionalization strategies for bicyclic systems:

  • Reactivity: The strained norbornene system undergoes ring-opening polymerizations, unlike planar naphthalenes.
  • Functional Groups: Esters and aldehydes on norbornene enable diverse applications in polymer chemistry and catalysis, contrasting with the halogenation/cyanation focus of naphthalene derivatives .

Data Tables

Table 1: Structural and Functional Comparison

Compound Aromatic System Substituents Key Reactivity Pathways Reference
5-Bromonaphthalene-2-carbonitrile Naphthalene Br (5), CN (2) Cross-coupling, halogenation -
7-(Bromomethyl)-2-naphthalenecarbonitrile Naphthalene BrCH2 (7), CN (2) Alkylation, substitution
5-Bromo-4-Methylpyridine-2-Carbonitrile Pyridine Br (5), Me (4), CN (2) Acid catalysis, model substrate
5-Norbornene-2-carboxylic esters Norbornene Esters, aldehydes Ring-opening polymerization

Research Findings and Trends

  • Positional Isomerism : Substitutent position significantly impacts reactivity. For example, bromine at the 5-position on naphthalene vs. 7-position alters steric accessibility and electronic distribution .
  • Heterocyclic vs. Homocyclic Systems : Pyridine derivatives exhibit faster reaction kinetics in acid-mediated processes due to nitrogen’s electron-withdrawing effects, whereas naphthalenes are preferred for stability in high-temperature reactions .
  • Supply Chain Considerations : Compounds like 5-Bromo-4-Methylpyridine-2-Carbonitrile are prioritized for large-scale production due to established industrial demand, whereas naphthalene derivatives may face niche applications .

Biological Activity

5-Bromonaphthalene-2-carbonitrile (C11H8BrN) is a brominated derivative of naphthalene, notable for its structural features that include a bromine atom at the 5-position and a cyano group (-C≡N) at the 2-position. This compound has garnered attention in various fields, including organic synthesis and materials science, due to its unique chemical properties. While specific biological activities of this compound are not extensively documented, insights can be drawn from related compounds and its potential interactions within biological systems.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Bromine atom at the 5-position
  • Cyano group (-C≡N) at the 2-position

These functional groups contribute to the compound's reactivity and potential biological activity. The presence of halogen atoms like bromine can enhance lipophilicity, potentially improving interactions with biological targets such as enzymes and receptors.

Compound Name Structure Features Unique Properties
This compoundNaphthalene ring with bromine and cyano groupsVersatile synthetic intermediate; potential in semiconductors
6-Bromonaphthalene-2-carbonitrileBromine at the 6-positionDifferent reactivity patterns due to bromine position
4-Bromonaphthalene-1-carbonitrileBromine at the 4-positionDifferent electronic properties affecting reactivity
5-Bromo-2-naphthoic acidCarboxylic acid instead of cyano groupExhibits different biological activity due to functional group differences

The biological activity of nitriles, including this compound, is often linked to their metabolic conversion in biological systems. Nitriles are known to interact with various enzymes such as nitrilases and nitrile hydratases, leading to hydrolysis reactions that convert them into carboxylic acids or amides. This transformation can influence protein functions and other biomolecular interactions within cells.

Case Studies and Research Findings

Research has explored various derivatives of naphthalene for their biological activities. For instance:

  • A study highlighted that certain brominated naphthalene derivatives exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. This suggests that similar compounds could provide insights into the potential antimicrobial efficacy of this compound .
  • Another investigation focused on the synthesis of bifuran derivatives using this compound as a key intermediate. These derivatives demonstrated promising applications in materials science, particularly in organic semiconductors.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromonaphthalene-2-carbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves bromination of naphthalene derivatives at the 5-position, followed by cyanation at the 2-position using metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Ullmann reactions). Key parameters include temperature control (80–120°C), solvent selection (e.g., DMF or THF), and catalyst choice (e.g., Pd(PPh₃)₄ or CuI). Optimization can be guided by real-time monitoring via TLC or HPLC to track intermediate formation and minimize byproducts .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic proton splitting for bromine/cyano groups).
  • LC-MS : Assess purity (>95%) and molecular ion consistency (M+ at m/z 232–234 for Br isotopes).
  • Elemental Analysis : Verify C, H, N, Br ratios within ±0.3% of theoretical values. Cross-reference with databases like NIST or ECHA for spectral matching .

Q. What solvents and storage conditions are optimal for handling this compound?

  • Methodological Answer : Use aprotic solvents (e.g., DCM, acetonitrile) to prevent hydrolysis of the nitrile group. Store under inert gas (N₂/Ar) at 2–8°C in amber vials to avoid photodegradation. Conduct stability tests via accelerated aging (40°C/75% RH for 4 weeks) to assess decomposition thresholds .

Advanced Research Questions

Q. How do electronic effects of the bromine and cyano groups influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nitrile group activates the 2-position for nucleophilic substitution, while bromine at the 5-position directs electrophilic attacks. DFT calculations (e.g., Gaussian09) can map charge distribution and predict regioselectivity. Experimentally, compare reaction rates with analogs (e.g., 5-Cl or 5-I derivatives) under identical conditions to isolate electronic contributions .

Q. What strategies resolve contradictions in reported catalytic efficiencies for Pd-mediated reactions involving this compound?

  • Methodological Answer : Discrepancies often arise from ligand-catalyst mismatches or trace moisture. Systematically test ligands (e.g., bipyridine vs. phosphines) and pre-dry solvents over molecular sieves. Use kinetic studies (e.g., Arrhenius plots) to differentiate between steric and electronic bottlenecks. Reproduce conflicting protocols with controlled impurity spikes (e.g., H₂O or O₂) to identify sensitivity factors .

Q. Can continuous flow reactors improve scalability and yield for derivatives of this compound?

  • Methodological Answer : Yes. Flow systems enhance heat/mass transfer and reduce side reactions (e.g., dimerization). Design a microreactor with residence time <5 minutes, high-pressure tubing (PFA), and inline IR monitoring. Compare batch vs. flow outcomes for key metrics (e.g., space-time yield, E-factor). Pilot-scale trials (1–10 g/hr) can validate robustness .

Q. How does this compound perform as a building block in materials science (e.g., OLEDs or MOFs)?

  • Methodological Answer : Its rigid aromatic core and polarizable Br/CN groups enable π-stacking in emissive layers or coordination in metal-organic frameworks. Characterize via:

  • Cyclic Voltammetry : Determine HOMO/LUMO levels for OLED compatibility.
  • SC-XRD : Resolve crystal packing and ligand-metal binding modes.
    Benchmark against non-brominated analogs to quantify halogen-enhanced properties .

Q. Data Contradiction & Validation

Q. How to address discrepancies in reported melting points or spectral data across sources?

  • Methodological Answer : Cross-validate using high-purity standards from authoritative suppliers (e.g., ECHA or NIST). Perform DSC for precise melting point analysis (±0.5°C). For spectral mismatches, re-run under identical instrumentation settings (e.g., 500 MHz NMR, CDCl₃) and consult collaborative databases like PubChem or ChemSpider .

Q. Safety & Best Practices

Q. What are critical safety protocols for handling brominated nitriles?

  • Methodological Answer : Use PPE (nitrile gloves, goggles) and work in a fume hood. Avoid skin contact due to potential cyanide release under acidic conditions. Test waste streams for Br⁻ and CN⁻ ions (e.g., ion chromatography) before disposal. Emergency protocols should include NaHCO₃ rinses for spills and immediate medical review for exposure .

Properties

IUPAC Name

5-bromonaphthalene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrN/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGFUDSHRVEIIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C#N)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704784
Record name 5-Bromonaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

556107-64-3
Record name 5-Bromonaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-naphthoic acid (4.3 g, 17 mmol)) in dry pyridine (75 mL) at 0° C. was added methanesulfonyl chloride (1.4 mL, 18 mmol). After stirring at 0° C. for 1 h, ammonia gas was bubbled through the solution for 10 min, whilst maintaining the temperature below 5° C. During the gas addition the solution became viscous, so additional dry pyridine (˜30 mL) was added. Excess ammonia was removed in vacuo, the solution again cooled to 0° C., then treated with additional methanesulfonyl chloride (12.5 mL) and allowed to warm to room temperature overnight. The solution was poured onto ice cold water, the mixture stirred for 30 min and the brown precipitate collected by filtration, washed on the sinter with ice cold water, then dried in vacuo. The crude product was dissolved in hot chloroform (˜35 mL) and insoluble material filtered off. The chloroform was removed and the residue dissolved in a minimum volume of ether at reflux. Hexane was added until the solution remained turbid at reflux, the solution filtered rapidly into a pre-heated flask, and allowed to cool slowly to room temperature. The precipitate was collected by filtration, washed with hexane, and dried in vacuo, to yield 5-bromo-2-naphthonitrile. Further crops were obtained by cooling the filtrate at −18° C. overnight.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromonaphthalene-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Bromonaphthalene-2-carbonitrile
Reactant of Route 3
Reactant of Route 3
5-Bromonaphthalene-2-carbonitrile
Reactant of Route 4
5-Bromonaphthalene-2-carbonitrile
Reactant of Route 5
5-Bromonaphthalene-2-carbonitrile
Reactant of Route 6
Reactant of Route 6
5-Bromonaphthalene-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.